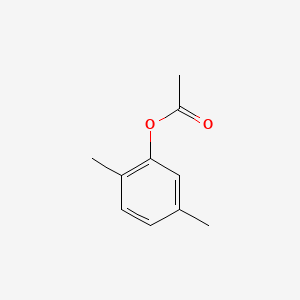

2,5-Dimethylphenyl acetate

货号 B1345737

:

877-48-5

分子量: 164.2 g/mol

InChI 键: SBOSLJVYJPZJNH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04544450

Procedure details

xylene, 390 mls of potassium acetate, 0.6 M acetic acid and 0.87 g of palladium catalyst on carbon (10% Pd) are electrolyzed in a cell without diaphragm having a graphite anode (area 140 cm2), steel cathode, magnetic stirrer and water jacket. The electrolysis is carried out at 18° C. with a current of 1.40 A. After the flow of 4 F/mol of electricity, the content of the cell is filtered and extracted with dichloromethane. The organic phase is washed with a solution of NaHCO3 and dried over MgSO4. After having distilled off the solvent under atmospherical pressure, the liquid is transferred into a microdistillation apparatus in which 4.30 g of unreacted p.xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate. The molar values of the yield of current and the stoichiometric yields relative to the synthesis of 2,5-dimethylphenyl acetate from p.xylene are thus 12.8% and 51.3%, respectively.

Name

potassium acetate

Quantity

390 mL

Type

reactant

Reaction Step Two

[Compound]

Name

graphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(C)[C:2]([CH3:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[K+].[C:14](O)(=O)C>[Pd].O>[C:9]([O:12][C:6]1[CH:1]=[C:2]([CH3:7])[CH:3]=[CH:4][C:5]=1[CH3:14])(=[O:11])[CH3:10] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

potassium acetate

|

|

Quantity

|

390 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Four

[Compound]

|

Name

|

graphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0.87 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is carried out at 18° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After the flow of 4 F/mol of electricity, the content of the cell is filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed with a solution of NaHCO3

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After having distilled off the solvent under atmospherical pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC1=C(C=CC(=C1)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |